SCAL-Linker

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

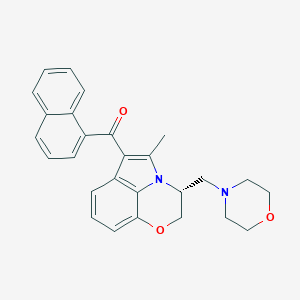

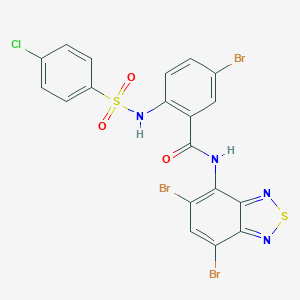

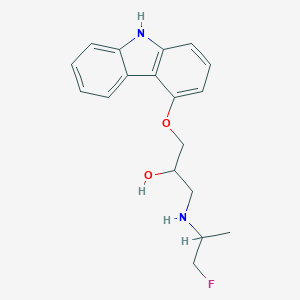

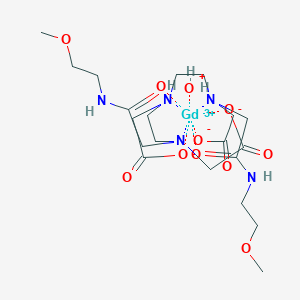

5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid is a useful research compound. Its molecular formula is C35H35NO7S2 and its molecular weight is 645.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

固相肽合成 (SPPS)

拟肽合成

药物发现和筛选

生物偶联和靶向药物递送

化学生物学和蛋白质组学

材料科学和表面改性

生物材料和组织工程

总之,this compound 的多功能性、稳定性和可裂解性使其成为各种科学学科中宝贵的工具。 其高效的合成以及与固相技术的兼容性促进了药物发现、化学生物学和材料科学方面的进展 . 如果你需要更多细节或有任何其他问题,请随时提问!😊

作用机制

Target of Action

The SCAL-Linker, also known as 5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid or 4,4’-Bis(methylsulfinyl)-2-(4-carboxybutoxy)-N-Fmoc-benzhydrylamine, is primarily used in solid-phase peptide synthesis . Its main target is the peptide chain that is being synthesized .

Mode of Action

The this compound acts as a safety-catch linker in solid-phase peptide synthesis . It anchors the peptide to the solid support during the synthesis and then allows for the selective release of the final compounds . The linker remains stable during the synthesis and can be cleaved under mild conditions to avoid degrading the desired product .

Biochemical Pathways

The this compound is involved in the biochemical pathway of peptide synthesis . It facilitates the addition of amino acids to the growing peptide chain and ensures the correct sequence is maintained .

Pharmacokinetics

The linker must be stable enough to withstand the conditions of synthesis, yet labile enough to be cleaved under mild conditions .

Result of Action

The result of the this compound’s action is the successful synthesis of a peptide with the desired sequence . By anchoring the peptide to a solid support, the this compound allows for the selective addition and removal of amino acids, facilitating the synthesis of complex peptides .

Action Environment

The efficacy and stability of the this compound are influenced by the conditions of the synthesis process . The linker must be stable under the conditions used for amino acid coupling and deprotection, but labile under the conditions used for cleavage from the solid support . Therefore, the choice of solvents, temperature, and other factors in the synthesis process can impact the performance of the this compound .

属性

IUPAC Name |

5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35NO7S2/c1-44(40)24-16-14-23(15-17-24)34(30-19-18-25(45(2)41)21-32(30)42-20-8-7-13-33(37)38)36-35(39)43-22-31-28-11-5-3-9-26(28)27-10-4-6-12-29(27)31/h3-6,9-12,14-19,21,31,34H,7-8,13,20,22H2,1-2H3,(H,36,39)(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBIMYCEMCRBND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C(C2=C(C=C(C=C2)S(=O)C)OCCCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35NO7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408991 |

Source

|

| Record name | SCAL-Linker | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147046-64-8 |

Source

|

| Record name | SCAL-Linker | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the advantages of using COMU as a coupling reagent in solid-phase peptide synthesis?

A1: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]uronium hexafluorophosphate) is often touted as a non-explosive alternative to traditional benzotriazole-based coupling reagents like HBTU and HCTU. It can be used in in situ neutralization Boc-SPPS, potentially simplifying the synthesis process [, ].

Q2: How does the choice of resin impact the efficiency of different coupling reagents in solid-phase peptide synthesis?

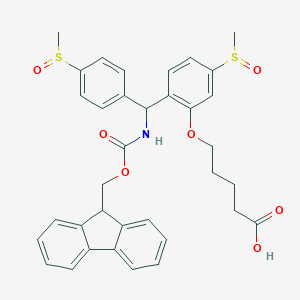

A2: The research indicates that the type of resin used can influence the relative performance of different coupling reagents. For instance, while COMU showed lower coupling efficiency compared to HBTU and HCTU on polystyrene-based resins, its performance was closer to the benzotriazole-based reagents when using polyethylene glycol (PEG) resins with a safety-catch amide (SCAL) linker []. This highlights the importance of considering both the coupling reagent and the resin when optimizing solid-phase peptide synthesis protocols.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)